2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one
CAS No.: 1688629-25-5
Cat. No.: VC4216395
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.022
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1688629-25-5 |
|---|---|
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.022 |
| IUPAC Name | 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone |
| Standard InChI | InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2 |
| Standard InChI Key | CBHUPLPQIDWMKR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)C(=O)CBr)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a bromoacetyl group at the 2-position. This arrangement creates a planar structure conducive to π-π stacking interactions, as evidenced by its InChIKey: CBHUPLPQIDWMKR-UHFFFAOYSA-N. The presence of both electron-withdrawing (bromo) and electron-donating (hydroxyl) groups influences its reactivity and solubility profile.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1688629-25-5 |
| IUPAC Name | 2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.022 g/mol |
| SMILES | C1=C(C=NC(=N1)C(=O)CBr)O |
| XLogP3-AA | 0.9 (estimated) |
Synthesis and Manufacturing Processes
Bromination-Condensation Strategy
A common synthetic route involves brominating 5-hydroxypyrimidine derivatives followed by condensation with acetylating agents. For example:
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Bromination: Treatment of 2-hydroxy-5-bromopyrimidine with bromine at temperatures below 5°C yields the intermediate 2-hydroxy-5-bromopyrimidine .
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Acetylation: Reaction with phosphorus oxychloride (POCl₃) and triethylamine facilitates ketone formation, achieving yields >70% after recrystallization .
Optimization and Scalability
Reaction parameters critically impact yield:
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Temperature: Sub-5°C conditions minimize side reactions during bromination .
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Solvent Systems: Methanol and acetonitrile are preferred for their polarity and compatibility with pyrimidine substrates .
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Catalysts: Triethylamine enhances reaction rates by neutralizing HCl byproducts .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Bromination-Condensation | 70–85 | >95 | Br₂, POCl₃, Et₃N |
| Microwave-Assisted | 65–75 | 90–92 | NaBr, DMF, 150°C |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 182°C, with a sharp endothermic peak at 217°C, indicative of crystalline structure. The compound’s stability under ambient conditions makes it suitable for long-term storage in desiccated environments.
Solubility and Partitioning
While aqueous solubility remains unquantified, empirical data suggest:
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Lipophilicity: LogP ≈ 1.2, favoring membrane permeability.
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Solvent Affinity: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .
| Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| PTP1B | 12 µM | Competitive inhibition |
| S. aureus Thioredoxin | 32 µg/mL | Covalent modification |
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